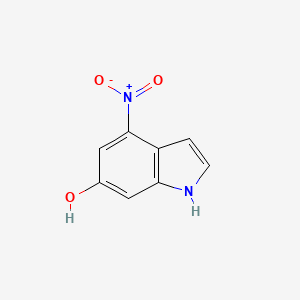

4-Nitro-1H-indol-6-ol

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole nucleus, an aromatic heterocyclic compound, is a cornerstone of modern medicinal chemistry and drug discovery. bohrium.comnih.govijpsr.com Its versatile structure is a key component in a vast array of natural products, alkaloids, and synthetic molecules that exhibit a wide spectrum of biological activities. bohrium.comnih.govbohrium.com The significance of the indole scaffold is underscored by its presence in numerous commercially available drugs and its role as a primary target for the development of new chemical entities. ijpsr.combohrium.commdpi.com

Indole derivatives are integral to fundamental biochemical processes and are utilized in chemotherapy for various conditions. bohrium.com They are found in essential amino acids like tryptophan, which serves as a precursor to many biologically important substances, including neurotransmitters and plant hormones. bohrium.com The therapeutic potential of indole-containing compounds is vast, with applications in managing cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govmdpi.com Researchers are continuously exploring indole derivatives for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others. chula.ac.thbohrium.comnih.gov The ability to modify the indole ring with various substituents allows for the fine-tuning of its biological activity, leading to the discovery of novel drugs with enhanced efficacy and safety profiles. nih.govmdpi.com

Positional Isomerism and Substituent Effects in Nitrohydroxyindoles

Positional isomerism, where substituents occupy different positions on the same carbon skeleton, plays a critical role in determining the physicochemical and biological properties of nitrohydroxyindoles. aakash.ac.indoubtnut.comlibretexts.org The specific placement of the nitro (-NO2) and hydroxyl (-OH) groups on the indole ring significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. nih.govchemrxiv.orgchemrxiv.org

Computational studies, such as those using Density Functional Theory (DFT), are employed to investigate the effects of substituents on the photophysical and photochemical properties of indole derivatives. chemrxiv.orgchemrxiv.orgdergipark.org.tr These studies have shown that the position of substituents can lead to shifts in the molecule's absorption spectra and can influence the probability of inter-system crossing. chemrxiv.orgchemrxiv.org For example, research on substituted indoles has indicated that electron-withdrawing groups can lead to more accurate predictions of the molecule's energies. nih.govresearcher.life

The relative positions of the nitro and hydroxyl groups also impact the potential for intramolecular hydrogen bonding, which can affect the molecule's conformation and its interactions with biological targets. smolecule.com The study of different positional isomers, such as comparing 4-nitro-1H-indol-6-ol with its isomer 4-nitro-1H-indol-5-ol, provides valuable insights into how these subtle structural changes can lead to significant differences in chemical behavior and biological activity. smolecule.comsmolecule.com

Current Research Landscape and Unaddressed Challenges Pertaining to 4-Nitro-1H-indol-6-ol

The current research landscape for 4-Nitro-1H-indol-6-ol and related compounds is focused on their synthesis and potential applications in medicinal chemistry and materials science. smolecule.com This compound serves as a valuable building block for the synthesis of more complex indole derivatives and alkaloid-like structures. smolecule.com

Synthesis: The synthesis of 4-Nitro-1H-indol-6-ol often involves multi-step processes that can include the nitration of an indole precursor followed by hydroxylation, or the construction of the indole ring from appropriately substituted starting materials. smolecule.com A significant challenge in the synthesis of substituted indoles is controlling the regioselectivity of reactions like nitration to obtain the desired isomer. smolecule.com Researchers are exploring various synthetic strategies, including the Batcho-Leimgruber indole synthesis, to create previously unreported derivatives. researchgate.netresearchgate.net The development of efficient and selective synthetic methods remains an active area of investigation. rsc.orgorganic-chemistry.org

Biological and Chemical Research: Research is being conducted to understand the chemical reactivity of 4-Nitro-1H-indol-6-ol, including the reduction of the nitro group to an amino group and the oxidation of the hydroxyl group. smolecule.com These transformations can lead to a diverse range of new compounds with potentially interesting biological properties. smolecule.com The compound is also used as a tool to study how the nitro and hydroxyl substituents influence the electronic properties and reactivity of the indole ring system. smolecule.com

Unaddressed Challenges: A primary challenge is the limited availability of convenient and high-yielding synthetic methods for specific isomers of nitrohydroxyindoles. researchgate.net The selective functionalization of the indole ring at specific positions, especially when multiple reactive sites are present, can be difficult to control and may lead to the formation of undesired byproducts. rsc.org Furthermore, while the potential biological activity of derivatives of 4-Nitro-1H-indol-6-ol is of interest, comprehensive studies to evaluate their efficacy and mechanisms of action are still needed. Overcoming these synthetic hurdles and conducting in-depth biological evaluations are key to unlocking the full potential of this class of compounds.

Data Tables

Table 1: Physicochemical Properties of 4-Nitro-1H-indol-6-ol

| Property | Value | Source |

| CAS Number | 885520-63-8 | smolecule.commoldb.com |

| Molecular Formula | C₈H₆N₂O₃ | smolecule.commoldb.com |

| Molecular Weight | 178.14 g/mol | smolecule.commoldb.com |

| IUPAC Name | 4-nitro-1H-indol-6-ol | smolecule.com |

Table 2: Related Indole Compounds

| Compound Name | CAS Number | Molecular Formula |

| 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol | 147591-46-6 | C₁₆H₁₄N₂O₄ |

| 4-Nitro-1H-indole-6-carboxylic acid | 1547093-97-9 | C₉H₆N₂O₄ |

| 4-Nitro-1H-indol-5-ol | 135531-89-4 | C₈H₆N₂O₃ |

| 6-Nitro-1H-indole-3-carboxylic Acid | Not Available | C₉H₆N₂O₄ |

| Methoxymethyl 6-Nitro-1H-indole-3-carboxylate | Not Available | C₁₁H₁₀N₂O₅ |

| 4-amino-1H-indol-6-ol | Not Available | C₈H₈N₂O |

| 1-(4-Bromophenyl)-1H-indol-6-ol | Not Available | C₁₄H₁₀BrNO |

| 1-Cyclopentyl-1H-indol-6-ol | Not Available | C₁₃H₁₅NO |

| 1-Cyclohexyl-1H-indol-6-ol | Not Available | C₁₄H₁₇NO |

| 1-(4-(Dimethylamino)phenyl)-1H-indol-6-ol | Not Available | C₁₆H₁₆N₂O |

| 1-(4-Nitrophenyl)-1H-indol-6-ol | Not Available | C₁₄H₁₀N₂O₂ |

| 1-((4-Nitrophenyl)sulfonyl)-1H-indol-6-ol | Not Available | C₁₄H₁₀N₂O₅S |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJJYGLOGKCYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646343 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-63-8 | |

| Record name | 4-Nitro-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1h Indol 6 Ol and Functionalized Analogues

De Novo Synthetic Routes for Indole (B1671886) Core Construction

The de novo synthesis of the indole nucleus provides a direct route to specifically substituted indoles, often allowing for precise control over the placement of functional groups.

The Batcho-Leimgruber indole synthesis is a powerful and versatile method for the preparation of a wide array of substituted indoles. clockss.orgwikipedia.org This two-step sequence begins with the condensation of an appropriately substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene (enamine). wikipedia.orgresearchgate.net Subsequent reductive cyclization of the enamine intermediate furnishes the desired indole. wikipedia.org

A key advantage of this methodology is its tolerance for a variety of substituents on the starting o-nitrotoluene, allowing for the synthesis of indoles with substitution patterns that are not easily accessible through other methods. clockss.org This approach has been successfully employed in the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. osi.lvresearchgate.net The synthesis commences with (4-methyl-3,5-dinitrophenyl)phosphonates, which upon reaction with dimethylformamide dimethyl acetal, yield the corresponding enamines. The subsequent reductive cyclization of these intermediates leads to the formation of the indole ring. The choice of reducing agent is critical in this step; for instance, SnCl₂-mediated cyclization of (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonates allows for the selective preparation of (4-nitro-1H-indol-6-yl)phosphonates. osi.lvresearchgate.netresearchgate.net

Table 1: Key Steps in the Batcho-Leimgruber Synthesis of a 4-Nitro-1H-indol-6-yl Derivative

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Enamine Formation | (4-methyl-3,5-dinitrophenyl)phosphonate, Dimethylformamide dimethyl acetal (DMFDMA) | (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate |

| 2 | Reductive Cyclization | SnCl₂ | (4-nitro-1H-indol-6-yl)phosphonate |

Recent advancements in indole synthesis have focused on developing more environmentally benign and operationally simple methods. One such development is the catalyst-free synthesis of 6-hydroxyindoles. acs.orgnih.govacs.org This approach involves the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgnih.govacs.org The reaction proceeds through an in situ formation of an enamine from the carboxymethyl unit of the substrate and an external amine. This is followed by an aza-Michael addition to the cyclohexadienone moiety and subsequent rearomatization to yield the 6-hydroxyindole (B149900) core. acs.orgnih.govresearchgate.net

The substrate scope of this catalyst-free method is broad, accommodating aromatic, aliphatic, and α-chiral amines, as well as ammonia. acs.orgnih.gov This versatility allows for the synthesis of a diverse range of N-substituted 6-hydroxyindoles. The operational simplicity and avoidance of a metal catalyst make this a highly attractive and practical method for the preparation of the 6-hydroxyindole scaffold, which can then be a precursor for further functionalization, such as nitration at the C4 position. acs.org

Table 2: Examples of Amines Used in the Catalyst-Free Synthesis of 6-Hydroxyindoles

| Amine Type | Example |

| Aromatic | Aniline |

| Aliphatic | Aliphatic amines |

| Chiral | α-chiral aliphatic amines |

| Inorganic | Ammonia |

Cyclization Protocols for the Formation of the Nitrohydroxyindole System

Directed Functionalization of Indole Precursors

An alternative strategy to the synthesis of 4-nitro-1H-indol-6-ol involves the sequential functionalization of a pre-formed indole ring. This approach relies on the regioselective introduction of the nitro and hydroxyl groups onto the indole scaffold.

The nitration of the indole ring is a classic electrophilic aromatic substitution reaction. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of the indole nucleus, which can lead to polymerization or the formation of multiple isomers. bhu.ac.inuop.edu.pk Nitration of simple indoles typically occurs at the C3 position. uop.edu.pk Therefore, to achieve nitration at the C4 position, the C3 position must be blocked, or a directing group must be employed.

For the synthesis of 4-nitro-1H-indol-6-ol, a 6-hydroxyindole precursor would be required. The nitration of electronegatively substituted indoles has been studied, and it has been shown that the position of nitration is influenced by the nature and position of the existing substituent. umn.edu For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. umn.edu To achieve regioselective C4 nitration, modern catalytic methods are being explored. For example, palladium-catalyzed weak-chelation-assisted C4-nitration of indoles has been reported, offering a potential route to 4-nitroindoles. acs.org The application of such methods to a 6-hydroxyindole substrate would be a key step in this synthetic approach.

The introduction of a hydroxyl group at the C6 position of an indole ring can be accomplished through various methods. One common approach is to carry over the hydroxyl functionality from a starting material in a de novo synthesis, as seen in the catalyst-free condensation with cyclohexadienones. acs.orgnih.gov Another strategy involves the deprotection of a precursor, such as the hydrogenolysis of a 6-phenylmethoxyindole using palladium on carbon as a catalyst to yield 6-hydroxyindole. prepchem.com

Direct C-H hydroxylation of the indole ring is a more atom-economical approach. Boron-mediated directed C-H hydroxylation has emerged as a potential method. researchgate.net This strategy relies on the use of a directing group to guide the hydroxylation to a specific position on the aromatic ring. While this has been applied to various arenes, its specific application for the selective C6 hydroxylation of an indole nucleus, particularly one already bearing a nitro group at C4, would require further investigation. researchgate.net Enzymatic hydroxylation presents another avenue, where enzymes can exhibit high regioselectivity. For example, evolved monooxygenases have been shown to hydroxylate indole, although the primary sites of hydroxylation are typically within the pyrrole (B145914) ring. nih.gov Further engineering of such enzymes could potentially lead to variants capable of selective C6 hydroxylation.

Green Chemistry Approaches in Nitroindole Synthesis

Traditional methods for the synthesis of nitroindoles often rely on harsh and environmentally hazardous reagents, such as concentrated nitric acid and sulfuric acid. These methods not only pose safety risks but also generate significant amounts of acidic waste, leading to environmental concerns. Consequently, the development of more sustainable and "green" synthetic methodologies for nitroindoles is an area of active research. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product.

Recent advancements in this area have focused on several key strategies, including the use of milder nitrating agents, metal-free reaction conditions, and the application of alternative energy sources to promote the reaction.

One promising green approach involves the use of trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. This method allows for the regioselective nitration of indoles to 3-nitroindoles under non-acidic and non-metallic conditions, thus avoiding the use of strong acids. The reaction proceeds at low temperatures and is compatible with a variety of functional groups.

Another key aspect of green chemistry is the use of alternative and more environmentally benign solvents and catalysts. Research has explored the use of iron catalysts for cascade reactions involving nitroarenes, highlighting a move towards more abundant and less toxic metals. While not directly a nitration method, such domino reactions starting from nitro compounds represent a green strategy for the efficient synthesis of complex molecules.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation compared to conventional heating methods. The synthesis of various indole derivatives has been successfully achieved using microwave technology, often in solvent-free or aqueous conditions, further enhancing the green credentials of the process.

Furthermore, the development of multicomponent reactions (MCRs) for indole synthesis represents a highly efficient and atom-economical approach. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and energy consumption. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core using benign solvents like ethanol (B145695) and avoiding metal catalysts.

Table 2: Comparison of Nitration Methods for Indoles

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical Nitration | Concentrated HNO₃/H₂SO₄ | Harsh acidic conditions | Inexpensive reagents | Low regioselectivity, hazardous, significant acid waste |

| Trifluoroacetyl Nitrate | NMe₄NO₃, (CF₃CO)₂O | Non-acidic, non-metallic, 0-5 °C | High regioselectivity for C3, mild conditions, environmentally friendlier | Requires in situ generation of the nitrating agent |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, higher yields, reduced by-products | Requires specialized equipment |

These emerging green methodologies offer significant advantages over traditional synthetic routes, paving the way for a more sustainable production of nitroindoles and their derivatives.

Chemical Reactivity and Derivatization of 4 Nitro 1h Indol 6 Ol

Reactivity Profile of the Nitro Group within the Indole (B1671886) Nucleus

The nitro group at the C4 position significantly influences the chemical properties of the indole ring through its strong electron-withdrawing nature.

The nitro group of 4-Nitro-1H-indol-6-ol can be readily reduced to the corresponding amino group, yielding 4-amino-1H-indol-6-ol. This transformation is a key step in the synthesis of various functionalized indole derivatives. A variety of reducing agents and methodologies can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Commonly, catalytic hydrogenation is utilized, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.govwku.edu This method is often favored for its clean reaction profile and high yields. For instance, the hydrogenation of nitroarenes to their corresponding anilines is a well-established industrial process. nih.gov Alternative methods include chemical reduction using reagents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. The choice of the reducing system can be crucial; for example, in the synthesis of (4-amino-1H-indol-6-yl)phosphonates, the selection of the reducing agent during the reductive cyclization of enamine precursors allows for the selective formation of either the 4-nitro or 4-amino indole derivative. researchgate.net

Biocatalytic methods are also emerging as environmentally benign alternatives for the reduction of nitro compounds. nih.govchemrxiv.org For example, hydrogenase enzymes immobilized on a carbon support can facilitate the reduction of nitroarenes to amines using molecular hydrogen at atmospheric pressure. nih.gov

Table 1: Selected Methods for the Reduction of Nitroindoles

| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid | Water | H₂ gas | Excellent | nih.gov |

| Catalytic Hydrogenation | Pd/C | Various | H₂ gas | High | wku.edu |

| Biocatalytic Reduction | Hydrogenase/Carbon | Aqueous | H₂ (1 atm) | 78-96% | nih.gov |

This table is illustrative and specific conditions for 4-Nitro-1H-indol-6-ol may vary.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. minia.edu.egnih.gov This significantly deactivates the indole nucleus towards electrophilic aromatic substitution reactions. minia.edu.eglkouniv.ac.in The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack, typically at the C3 position. nih.govwikipedia.org However, the presence of the nitro group at C4 diminishes this reactivity by withdrawing electron density from the ring system.

The deactivating effect is a consequence of the positive charge created on the aromatic ring through resonance delocalization of the nitro group's electrons. minia.edu.eg This reduced electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in While all positions on the ring are deactivated, the effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, in electrophilic aromatic substitution reactions on nitro-substituted benzene (B151609) rings, the incoming electrophile is directed to the meta position, which is less destabilized. study.com For 4-nitroindole (B16737), this deactivation impacts the typical reactivity profile of the indole nucleus. rsc.orgresearchgate.net

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This is particularly true when the nitro group is ortho or para to a suitable leaving group, as it can stabilize the intermediate negative charge (Meisenheimer complex) through resonance. libretexts.org While the hydroxyl group at C6 is not a typical leaving group, this electronic modification can facilitate nucleophilic attack at other positions on the ring under certain conditions.

Reactivity of the Hydroxyl Group at Position 6

The hydroxyl group at the C6 position is a versatile functional handle that can undergo a range of chemical modifications.

The hydroxyl group of 4-Nitro-1H-indol-6-ol can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol or removal of water is used to drive the reaction to completion. masterorganicchemistry.com

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Methylation of 6-hydroxyindoles to form the corresponding 6-methoxy indole has been demonstrated. acs.org

Table 2: General Reactions of the 6-Hydroxyl Group

| Reaction | Reagent | Product | Ref |

|---|---|---|---|

| Esterification | Carboxylic Acid/Acid Derivative | Ester | byjus.com |

This table provides a general overview; specific reagents and conditions are required for 4-Nitro-1H-indol-6-ol.

Direct nucleophilic substitution of the hydroxyl group on an aromatic ring is generally difficult as the hydroxide (B78521) ion is a poor leaving group. However, the hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in transition-metal-catalyzed cross-coupling reactions. For instance, 6-hydroxyindoles have been converted to their corresponding triflates, which then undergo palladium-catalyzed coupling with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to introduce new carbon-carbon bonds at the C6 position. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The regioselectivity of substitution on the 4-Nitro-1H-indol-6-ol ring is a complex interplay between the directing effects of the nitro and hydroxyl groups, and the inherent reactivity of the indole nucleus.

The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most reactive site. wikipedia.orgquimicaorganica.org However, the C4-nitro group strongly deactivates the ring, while the C6-hydroxyl group is an activating, ortho-, para-director. minia.edu.egwikipedia.org The combined effect of these substituents will determine the outcome of electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. masterorganicchemistry.com The powerful activating effect of the hydroxyl group may counteract the deactivating effect of the nitro group to some extent, potentially allowing for substitution to occur. The most likely positions for electrophilic attack would be those activated by the hydroxyl group and least deactivated by the nitro group, such as the C7 or C5 positions.

The presence of the electron-withdrawing nitro group makes the indole ring a candidate for nucleophilic aromatic substitution (SNAr), a reaction not typical for the electron-rich indole system. libretexts.org For SNAr to occur, a strong nucleophile and often a leaving group are required. The nitro group can stabilize the anionic intermediate necessary for this reaction, particularly if the attack occurs at a position ortho or para to it. libretexts.org There are examples of nucleophilic substitution of hydrogen in nitroarenes, which can be a powerful tool for constructing heterocyclic rings like indoles. clockss.orgresearchgate.net Furthermore, introducing a methoxy (B1213986) group at the N1 position of a 6-nitroindole (B147325) derivative has been shown to facilitate nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp

Synthesis of Complex 4-Nitro-1H-indol-6-ol Derivatives

The strategic derivatization of the 4-nitro-1H-indole scaffold is a key area of research for creating complex molecules with potentially novel properties. The presence of both a nitro group and a hydroxyl (or a group that can be derived from it) at specific positions offers multiple avenues for chemical modification. This section details the synthetic methodologies employed to generate sophisticated derivatives, focusing on phosphonylation and the formation of other molecular hybrids.

Phosphonylated Indole Derivatives

The synthesis of (4-nitro-1H-indol-6-yl)phosphonates, a class of compounds related to 4-Nitro-1H-indol-6-ol, has been achieved through a multi-step approach that builds the indole ring system from a substituted benzene precursor. This method circumvents the challenges associated with the direct electrophilic phosphonylation of the indole ring at position 6, where reactivity is often low, leading to mixtures of products. The developed route utilizes the Batcho–Leimgruber indole synthesis protocol, providing a reliable pathway to 4,6-disubstituted indoles.

The synthesis commences with p-tolylphosphonic acid as a readily available starting material. The key steps are as follows:

Nitration: The p-tolylphosphonic acid is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces two nitro groups onto the aromatic ring, yielding (4-methyl-3,5-dinitrophenyl)phosphonic acid.

Esterification/Amidation: The resulting phosphonic acid is then converted into its corresponding phosphonate (B1237965) esters or amides.

Enamine Formation: The (4-methyl-3,5-dinitrophenyl)phosphonates are reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step transforms the methyl group into a dimethylaminovinyl group, forming an enamine intermediate, specifically (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate.

Reductive Cyclization: The crucial indole ring formation is accomplished through the reductive cyclization of the enamine. The choice of reducing agent is critical for the final product. Using stannous chloride (SnCl₂), one nitro group is selectively reduced and cyclized to form the pyrrole (B145914) ring, yielding the target (4-nitro-1H-indol-6-yl)phosphonates. These products are typically yellow, air-stable powders.

Furthermore, the phosphonate esters can be converted to the corresponding (4-nitro-1H-indol-6-yl)phosphonic acid. This is achieved through a dealkylation reaction, for instance, by treating a diethyl phosphonate derivative with bromotrimethylsilane (B50905) (Me₃SiBr) followed by methanolysis. The reaction, when carried out in a nonpolar solvent like 1,2-dichloroethane, can lead to a complex mixture, but the desired phosphonic acid can be isolated in a moderate yield via preparative HPLC.

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| p-Tolylphosphonic acid | C₇H₉O₃P | Starting Material |

| (4-Methyl-3,5-dinitrophenyl)phosphonic acid | C₇H₇N₂O₇P | Nitrated Intermediate |

| Diethyl (4-methyl-3,5-dinitrophenyl)phosphonate | C₁₁H₁₅N₂O₇P | Esterified Intermediate |

| Diethyl (E)-{4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate | C₁₆H₂₄N₃O₇P | Enamine Intermediate |

| Dimethyl (4-nitro-1H-indol-6-yl)phosphonate | C₁₀H₁₁N₂O₅P | Final Product (Ester) |

| Diethyl (4-nitro-1H-indol-6-yl)phosphonate | C₁₂H₁₅N₂O₅P | Final Product (Ester) |

| (4-Nitro-1H-indol-6-yl)phosphonic acid | C₈H₇N₂O₅P | Final Product (Acid) |

Spectroscopic and Advanced Analytical Characterization of 4 Nitro 1h Indol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the synthesis of derivatives like (4-nitro-1H-indol-6-yl)phosphonates, ¹H NMR is crucial for monitoring the conversion of precursors into the final indole (B1671886) structure. For instance, during the reductive cyclization to form the indole ring, the signals corresponding to the two trans-olefinic protons of the enamine intermediate are replaced by characteristic signals for the H-3 and H-2 protons of the indole ring. These newly formed indole protons typically appear at distinct chemical shifts, with coupling constants (³JHH) in the range of 3.0–3.7 Hz, which is characteristic for indoles.

Table 1: Representative ¹H NMR Data for Indole Protons in a (4-nitro-1H-indol-6-yl)phosphonate derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-2 | ~8.14 |

Data is representative for a derivative of the title compound.

For phosphonate (B1237965) derivatives of 4-Nitro-1H-indol-6-ol, ³¹P NMR is an essential analytical tool. This technique is highly specific to the phosphorus nucleus and is used to confirm the successful introduction of the phosphonate group and to monitor subsequent reactions. The formation of (4-nitro-1H-indol-6-yl)phosphonates from their enamine precursors is clearly indicated by a significant downfield shift in the ³¹P NMR signal, typically in the range of Δδ 2.2–3.1 ppm. This change in the chemical shift provides unambiguous evidence of the successful cyclization and formation of the indole-phosphonate structure.

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of 4-Nitro-1H-indol-6-ol and its precursors, IR spectra would display characteristic absorption bands corresponding to the various functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The hydroxyl (-OH) group and the amine (N-H) of the indole ring also produce distinct stretching bands. For example, in a precursor to a phosphonate derivative, characteristic bands for the nitro group have been observed around 1541 cm⁻¹ and 1355 cm⁻¹, with the P=O bond of the phosphonate appearing around 1224 cm⁻¹.

Table 2: Typical IR Absorption Bands for Functional Groups in 4-Nitro-1H-indol-6-ol and Related Structures

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitro | N-O stretch | 1550-1500 and 1365-1315 |

| Hydroxyl | O-H stretch | 3500-3200 (broad) |

| Amine (Indole) | N-H stretch | 3500-3300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound with high confidence. For derivatives of 4-Nitro-1H-indol-6-ol, techniques such as electrospray ionization (ESI) can be used to generate ions. For example, the mass spectrum of one phosphonate derivative showed a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 283.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks.

Flash Chromatography: This technique is a common method for purifying compounds on a larger scale. For instance, (4-nitro-1H-indol-6-yl)phosphonic acid, a derivative of the title compound, was successfully purified using flash chromatography on a silica (B1680970) gel column with a dichloromethane-methanol solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is employed for the high-resolution separation and purification of compounds. It has been successfully used to separate complex mixtures and isolate pure products in the synthesis of indole phosphonate derivatives. The use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of HPLC with the accurate mass detection of HRMS, providing a robust method for identifying and confirming the structure of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of 4-Nitro-1H-indol-6-ol and for monitoring reaction progress during its synthesis. While specific chromatograms for this exact compound are often proprietary, a standard method can be described based on the analysis of related nitro- and indole-containing compounds.

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar aromatic compounds like 4-Nitro-1H-indol-6-ol. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase due to its hydrophobicity and wide applicability.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of an acid modifier like formic acid or phosphoric acid in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte. Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be used to achieve optimal separation from impurities or related compounds. Detection is typically performed using a UV-Vis detector, set at a wavelength where the nitroindole chromophore exhibits strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of Nitroindole Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm or 350 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential and rapid method for monitoring the progress of chemical reactions involving 4-Nitro-1H-indol-6-ol, identifying fractions during purification, and determining appropriate solvent systems for column chromatography. chemistryhall.com

For substituted nitroindoles, the stationary phase is typically silica gel (SiO₂) coated on a glass or aluminum plate. nih.gov The separation is governed by the polarity of the compounds and the mobile phase. Given the polar nature of the hydroxyl and nitro groups, as well as the indole nitrogen, 4-Nitro-1H-indol-6-ol is expected to be a relatively polar compound.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The ratio is adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. chemistryhall.com For instance, in the synthesis of related 5-nitroindole (B16589) derivatives, a mobile phase of methanol in dichloromethane (B109758) (DCM) was used to monitor reactions. nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light, where the conjugated aromatic system of the indole allows for fluorescence quenching. nih.gov

Table 2: Example TLC System for a Substituted 5-Nitroindole Derivative nih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Methanol / Dichloromethane (MeOH/DCM) (1:4 v/v) |

| Analyte | 5-Nitro-1-(3-(pyrrolidin-1-yl) propyl)-1H-indole |

| Resulting Rf Value | 0.35 |

This system demonstrates a practical application of TLC for a closely related nitroindole, providing a strong basis for developing a method for 4-Nitro-1H-indol-6-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing unequivocal identification of a compound by determining its mass-to-charge ratio (m/z). For 4-Nitro-1H-indol-6-ol (molecular formula: C₈H₆N₂O₃), the expected exact mass is approximately 178.0378 g/mol .

In a typical LC-MS analysis, the compound is first separated from any impurities using an HPLC or UPLC system. The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms a protonated molecular ion [M+H]⁺ in positive ion mode.

The mass spectrometer would be expected to detect a parent ion for 4-Nitro-1H-indol-6-ol at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 179.0451). Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Aromatic nitro compounds characteristically lose neutral fragments of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). miamioh.edu

Table 3: Predicted LC-MS Fragmentation Data for 4-Nitro-1H-indol-6-ol

| Ion Description | Proposed Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ (Parent Ion) | - | ~179.05 |

| Fragment 1 | Loss of H₂O | ~161.04 |

| Fragment 2 | Loss of NO | ~149.04 |

| Fragment 3 | Loss of NO₂ | ~133.04 |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures. researchgate.net This results in significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase chromatography for a compound like 4-Nitro-1H-indol-6-ol. A UPLC method would employ a sub-2 µm C18 column, allowing for much shorter run times and reduced solvent consumption. researchgate.netwaters.com The higher resolving power of UPLC is particularly advantageous for separating the target compound from closely related isomers or impurities that may not be resolved by standard HPLC. waters.commdpi.com The coupling of UPLC with high-resolution mass spectrometry (UPLC-MS) provides a powerful platform for both the quantification and definitive identification of compounds in complex mixtures. mdpi.com

Table 4: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 2,000 - 6,000 psi | 6,000 - 15,000 psi |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial step in verifying the empirical formula and confirming the purity of a newly synthesized compound. For a result to be considered acceptable, the found values are typically expected to be within ±0.4% of the calculated values.

For 4-Nitro-1H-indol-6-ol, the molecular formula is C₈H₆N₂O₃, with a molecular weight of 178.15 g/mol .

Table 5: Calculated Elemental Composition of 4-Nitro-1H-indol-6-ol

| Element | Symbol | % Composition (Calculated) |

|---|---|---|

| Carbon | C | 53.94% |

| Hydrogen | H | 3.39% |

| Nitrogen | N | 15.72% |

While experimental data for 4-Nitro-1H-indol-6-ol itself is not publicly available, data from a study on the synthesis of very closely related (4-nitro-1H-indol-6-yl)phosphonate derivatives demonstrates the application and precision of this technique. researchgate.netresearchgate.net

Table 6: Elemental Analysis Data for Diethyl (4-nitro-1H-indol-6-yl)phosphonate (C₁₂H₁₅N₂O₅P) researchgate.net

| Element | % Calculated | % Found |

|---|---|---|

| Carbon (C) | 45.86% | 45.81% |

| Hydrogen (H) | 4.81% | 4.85% |

The excellent agreement between the calculated and found values for this derivative underscores the power of elemental analysis in confirming the elemental composition of novel indole compounds.

Computational Chemistry and Theoretical Studies on 4 Nitro 1h Indol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of molecules. mdpi.com For 4-Nitro-1H-indol-6-ol, these methods reveal how the electron-withdrawing nitro group and the electron-donating hydroxyl group modulate the electron distribution across the indole (B1671886) scaffold.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govyoutube.com Studies on closely related molecules, such as 4-nitro-1H-indole-carboxaldehyde (NICA), have been performed using DFT calculations with the B3LYP functional and cc-pVTZ basis set to determine optimized molecular structures. researchgate.net A similar approach for 4-Nitro-1H-indol-6-ol would involve geometry optimization to find the most stable conformation, considering the rotational freedom of the nitro and hydroxyl groups.

The presence of the strongly electron-withdrawing nitro group at the C4 position significantly influences the electron density distribution of the indole ring. researchgate.net Conversely, the hydroxyl group at the C6 position acts as an electron-donating group. DFT calculations can map this electronic landscape, often visualized using electron localization function (ELF) and local orbital localizer (LOL) studies, which help in visualizing electron delocalization. researchgate.net These analyses would likely show a high degree of electron deficiency in the vicinity of the nitro group and increased electron density around the hydroxyl-substituted portion of the benzene (B151609) ring moiety. Calculated structural parameters, such as bond lengths and angles, provide a detailed picture of the molecular geometry. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~5-7 Debye | Indicates high molecular polarity due to nitro and hydroxyl groups. |

| C4-N(nitro) Bond Length | ~1.47 Å | Reflects the single bond character between the indole ring and the nitro group. researchgate.net |

| O-H(hydroxyl) Bond Length | ~0.97 Å | Typical length for a phenolic hydroxyl group. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

For 4-Nitro-1H-indol-6-ol, the HOMO is expected to be distributed over the π-system of the indole ring, particularly influenced by the electron-donating hydroxyl group. The LUMO, in contrast, would be predominantly localized on the nitro group, a characteristic feature of nitroaromatic compounds. researchgate.net This localization makes the nitro group the primary site for nucleophilic attack or reduction.

The energy of the LUMO is a critical indicator of a molecule's electrophilicity. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor compared to unsubstituted indole. The HOMO-LUMO energy gap (ΔE) is another important parameter; a smaller gap generally implies higher chemical reactivity. mdpi.com For related nitro-indole compounds, these energy gaps have been computationally explored to understand reactivity trends. mdpi.com

| Orbital | Expected Energy Range (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.0 to -7.0 | Indole ring system, influenced by -OH group |

| LUMO | -2.5 to -3.5 | Nitro (-NO₂) group researchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Indicates molecular stability and reactivity. |

Molecular Modeling and Simulation of Conformations and Interactions

Molecular modeling techniques are employed to study the three-dimensional structure of 4-Nitro-1H-indol-6-ol and its interactions with other molecules. These simulations can predict the preferred conformations and the nature of intermolecular forces.

The potential for intermolecular interactions, particularly hydrogen bonding, is significant for 4-Nitro-1H-indol-6-ol due to the N-H group of the indole ring, the hydroxyl group, and the oxygen atoms of the nitro group. Quantum chemistry modeling can be used to calculate the energies of these interactions. mdpi.com

Computational studies on similar molecules, like para-substituted nitrobenzene (B124822) derivatives, have shown that intermolecular hydrogen bonds can significantly influence molecular properties. mdpi.comresearchgate.net For 4-Nitro-1H-indol-6-ol, the N-H and O-H groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups can act as acceptors. Calculations would typically involve modeling a dimer or a complex of the molecule with a solvent (like water) and computing the binding energy. This provides a quantitative measure of the strength of these interactions, which are crucial for understanding its behavior in a condensed phase or a biological environment.

Quantitative Structure-Property Relationship (QSPR) Predictions

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models use molecular descriptors to predict properties without the need for experimental measurement.

The Hammett equation is a classic QSPR tool that quantifies the electronic effect of substituents on an aromatic ring. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing character of a substituent and has been shown to correlate with intermolecular interaction energies and biological activity. nih.gov

For 4-Nitro-1H-indol-6-ol, the electronic effects of the nitro (-NO₂) and hydroxyl (-OH) groups can be described by their respective Hammett constants.

-NO₂ group : This is a strong electron-withdrawing group, primarily through a negative resonance effect (-R) and a negative inductive effect (-I). It has a large positive Hammett constant (σₚ = +0.78), indicating its powerful effect on decreasing electron density in the ring.

-OH group : This is an electron-donating group, primarily through a positive resonance effect (+R), despite its negative inductive effect (-I). Its Hammett constant is negative (σₚ = -0.37), signifying its ability to increase electron density.

These constants can be used in a broader QSPR model to predict the reactivity of the indole ring towards, for example, electrophilic substitution, or to correlate with a measured property like pKa or binding affinity to a target protein.

| Substituent | Position on Indole Ring | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|---|

| -NO₂ | 4 | +0.78 | Strongly electron-withdrawing |

| -OH | 6 | -0.37 | Moderately electron-donating |

Molecular Docking Studies for Biological Target Interactions

Information regarding molecular docking studies specifically for 4-Nitro-1H-indol-6-ol is not available in the reviewed scientific literature.

Medicinal Chemistry and Biological Activity of 4 Nitro 1h Indol 6 Ol and Its Derivatives

Pharmacological Significance of Indole (B1671886) and Nitroindole Derivatives

The indole nucleus is a prevalent feature in a vast array of pharmacologically active compounds. nih.govnih.govresearchgate.net Its derivatives have been extensively investigated and have yielded drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netmdpi.comajchem-b.com Prominent examples of indole-based drugs include the anticancer agent vincristine, the antihypertensive drug reserpine, and the non-steroidal anti-inflammatory drug indomethacin. nih.govajchem-b.com The versatility of the indole scaffold allows for chemical modifications that can fine-tune its biological activity, making it a valuable template in drug discovery. nih.gov

The addition of a nitro group to the indole ring, creating nitroindole derivatives, further expands the pharmacological potential of this scaffold. nih.govnih.govmdpi.com Nitro compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. nih.govmdpi.comencyclopedia.pub The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets and can be a key determinant of their therapeutic efficacy. nih.gov Specifically, 5-nitroindole (B16589) derivatives have been identified as a promising class of compounds with broad-spectrum anticancer activities. nih.gov

Assessment of Biological Efficacy and Therapeutic Potential

The therapeutic potential of 4-Nitro-1H-indol-6-ol and its derivatives has been explored in the context of cancer and infectious diseases. The presence of both the indole core and the nitro group suggests a potential for multifaceted biological activity.

Anticancer Activity Studies

Indole and nitroindole derivatives have emerged as promising candidates for the development of novel anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival. mdpi.comnih.gov

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The indole scaffold is a key structural feature in many kinase inhibitors. nih.govnih.gov While specific kinase inhibition data for 4-Nitro-1H-indol-6-ol is not extensively documented, the structure-activity relationships of related indole-based kinase inhibitors provide valuable insights.

The design of indole derivatives as kinase inhibitors often involves substitutions at various positions of the indole ring to optimize binding to the ATP-binding pocket of the target kinase. nih.govnih.gov For instance, a series of indolylindazole-based covalent inhibitors of Interleukin-2 inducible T-cell kinase (ITK) demonstrated that interactions with key amino acid residues in the ATP binding pocket are crucial for their potent inhibitory activity. nih.gov The electronic properties conferred by substituents on the indole ring, such as a nitro group, can significantly influence these interactions. The development of potent and selective kinase inhibitors often relies on a deep understanding of these structure-activity relationships. nih.govresearchgate.net

Table 1: Kinase Inhibition by Indole Derivatives (Illustrative Examples)

| Compound Class | Target Kinase | Key Structural Features | Reference |

| Indolylindazoles | ITK | Covalent warhead for binding | nih.gov |

| Indole-based compounds | EGFR, VEGFR, PDGFR | Varied substitutions on the indole ring | nih.gov |

This table provides illustrative examples of kinase inhibition by indole derivatives to highlight the potential of the scaffold, not specific data for 4-Nitro-1H-indol-6-ol.

G-quadruplexes (G4s) are non-canonical DNA secondary structures found in guanine-rich regions of the genome, such as in the promoter region of the c-Myc oncogene. nih.govnih.gov Stabilization of these G4 structures can inhibit the transcription of c-Myc, a key regulator of cell proliferation, making G4s an attractive target for anticancer drug development. nih.govnih.gov

Recent studies have identified pyrrolidine-substituted 5-nitroindole derivatives as a new class of G4 ligands that bind to the c-Myc promoter G-quadruplex. nih.govnih.gov These compounds have been shown to downregulate c-Myc expression at both the transcriptional and translational levels. nih.govnih.gov Furthermore, these derivatives induce cell-cycle arrest in the sub-G1/G1 phase and increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, contributing to their antiproliferative effects. nih.gov NMR studies have revealed that these 5-nitroindole derivatives interact with the terminal G-quartets of the c-Myc G-quadruplex in a 2:1 stoichiometry. nih.govnih.gov

Table 2: Biological Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives

| Compound | c-Myc G4 Binding | c-Myc Expression | Cell Cycle Arrest | ROS Induction | Reference |

| Substituted 5-nitroindoles | Yes | Downregulation | Sub-G1/G1 phase | Increased | nih.govnih.gov |

Antimicrobial Investigations

The emergence of multidrug-resistant pathogenic bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. benthamdirect.com Indole and nitro-containing compounds have historically been a rich source of antimicrobial agents. encyclopedia.pubresearchgate.netresearchgate.net

Derivatives of indole have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. benthamdirect.comtandfonline.comijrpr.comresearchgate.netjournaljpri.comnih.govnih.govfrontiersin.org The introduction of a nitro group can further enhance this activity. researchgate.netijrpr.com For instance, certain indole-thiadiazole conjugates containing a nitro group have shown significant antibacterial action, particularly against Gram-negative bacteria. ijrpr.com

Studies on various substituted indole derivatives have reported activity against a range of pathogenic strains, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.netfrontiersin.org The mechanism of action of nitroaromatic antimicrobial agents is often attributed to the reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular components. encyclopedia.pub

Table 3: Antibacterial Activity of Indole and Nitroindole Derivatives (Illustrative Examples)

| Compound Class | Tested Pathogens | Activity | Reference |

| Indole-thiadiazole conjugates (with nitro group) | E. coli | Good activity | ijrpr.com |

| N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines | B. subtilis, E. coli | Marked antibacterial activity | researchgate.net |

| Indole diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Broad-spectrum activity | frontiersin.org |

This table provides illustrative examples of the antibacterial spectrum of related compounds to infer the potential of 4-Nitro-1H-indol-6-ol derivatives.

Antitubercular Activity

The indole framework is a subject of ongoing research for the development of new antitubercular agents, driven by the urgent need for novel treatments against Mycobacterium tuberculosis (MTB), especially drug-resistant strains. nih.govdoi.org Various functionalized indole derivatives have demonstrated significant anti-tubercular properties. nih.gov

Research into indole derivatives has identified several compounds with potent activity against MTB. For instance, a series of N-phenylindole derivatives were synthesized and evaluated as inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for MTB survival. mdpi.comjohnshopkins.edu Structure-activity relationship (SAR) studies within this series led to the discovery of compounds with potent activity against the Mtb H37Rv strain, with MIC values as low as 0.0625 µg/mL. mdpi.comjohnshopkins.edu Similarly, novel 5-substituted oxindole (B195798) derivatives have been identified as inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 20-oxidase (DprE1), with the most promising analogues exhibiting MIC values of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. doi.org

While direct studies on 4-Nitro-1H-indol-6-ol are limited, the broader context of nitro-containing compounds in antituberculosis research is established. Nitrofuran derivatives, for example, have been investigated for their therapeutic use against Mycobacterium tuberculosis. nih.gov Furthermore, SAR studies on coumarin (B35378) hybrids have shown that the presence of electron-withdrawing substituents, such as nitro groups, is often required to enhance anti-tubercular activity. mdpi.com This suggests that the nitro group at the C4 position of the indole ring in 4-Nitro-1H-indol-6-ol could be a key contributor to potential antitubercular efficacy.

Table 1: Examples of Indole Derivatives with Antitubercular Activity

| Compound Class | Target/Mechanism | Most Potent MIC (µg/mL) | Reference |

|---|---|---|---|

| N-phenylindoles | Pks13 Inhibition | 0.0625 | mdpi.comjohnshopkins.edu |

| 5-substituted Oxindoles | DprE1 Inhibition | 1.56 | doi.org |

| Pyrazole-4-carboxamides | Not specified | Potent Activity | japsonline.com |

Anti-inflammatory Properties

Indole derivatives are well-recognized for their anti-inflammatory potential, exemplified by the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. mdpi.comresearchgate.net Research has focused on synthesizing novel indole derivatives that can modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). mdpi.comnih.gov

Studies on various substituted indoles have yielded compounds with significant anti-inflammatory effects. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing potent activity comparable to indomethacin. nih.gov Docking studies revealed that these compounds could selectively inhibit the COX-2 enzyme. nih.gov Other research has explored indole-chalcone hybrids and indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, identifying compounds that effectively inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α. mdpi.comrsc.org

Antiviral and Anti-HIV Applications

The indole scaffold is a key component in several antiviral agents, demonstrating activity against a broad spectrum of viruses, including HIV. nih.gov Marketed indole-containing antiviral drugs include Arbidol (Umifenovir), which is used against influenza and other respiratory viruses, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV. nih.gov

The mechanism of action for indole-based antivirals is diverse. Some, like Arbidol, act as entry inhibitors, preventing the fusion of the viral envelope with the host cell membrane. nih.govmdpi.com In the context of HIV, indole derivatives have been developed as inhibitors of key viral enzymes. Research has described indole-containing compounds that target the hydrophobic pocket of the transmembrane glycoprotein (B1211001) gp41, inhibiting HIV-1 fusion. nih.gov Optimization of these scaffolds has led to compounds with sub-micromolar activity against both cell-cell fusion and live virus replication. nih.gov Other indole derivatives have been designed as HIV-1 integrase inhibitors. nih.gov

Antimalarial and Antiparasitic Research

The indole core is a promising scaffold for the development of new antimalarial and antiparasitic drugs, particularly in light of growing resistance to existing therapies. nih.govmdpi.com Indole-based compounds, both natural and synthetic, have shown potent activity against Plasmodium parasites, the causative agents of malaria, as well as other parasites like Trypanosoma and Leishmania. mdpi.commdpi.com

Many indole derivatives exert their antiplasmodial effects by inhibiting hemozoin formation, a crucial detoxification process for the parasite. nih.govmdpi.com Others have novel mechanisms of action, such as targeting the parasite's sodium pump, PfATP4. nih.gov For instance, screening of chemical libraries has led to the identification of piperidine (B6355638) indole derivatives with potent activity against chloroquine-sensitive P. falciparum strains. nih.gov Subsequent optimization to improve drug-like properties resulted in new chemotypes for further development. nih.govnih.gov Synthesis of indole-3-glyoxyl tyrosine derivatives has also yielded compounds with significant parasite growth inhibition and low cytotoxicity to human cells. nih.gov

The presence of a nitro group can be advantageous for antimalarial activity. For example, a 4-nitro styrylquinoline compound was identified as a potent antimalarial with submicromolar activity, acting on multiple stages of the parasite's life cycle. researchgate.net This suggests that the 4-nitro group in 4-Nitro-1H-indol-6-ol could contribute to antiplasmodial efficacy. The development of 5-nitroindole-rhodanine conjugates has also been explored to identify new treatments against trypanosomatid parasites. researchgate.net

Anticholinesterase Activity

Indole alkaloids are a significant class of natural compounds investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govkarger.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. cabidigitallibrary.orgresearchgate.net

Alkaloids are considered promising candidates for cholinesterase inhibitors, partly due to their nitrogen-containing structures, which can interact with the active site of the enzymes. karger.com Studies on various indole alkaloids isolated from natural sources have revealed compounds with strong to moderate inhibitory activity. karger.com For example, certain monoterpene indole alkaloids and β-carboline alkaloids have shown selective or dual inhibition of AChE and BChE with IC50 values in the low micromolar range. nih.govkarger.com Synthetic indole derivatives have also been developed as potent inhibitors of monoamine oxidases (MAO), enzymes also related to neurodegenerative diseases, demonstrating the versatility of the indole scaffold. nih.gov

The potential anticholinesterase activity of 4-Nitro-1H-indol-6-ol would depend on how its specific substitution pattern allows it to fit into the active sites of AChE and BChE. Molecular docking studies on other indole alkaloids have shown that interactions can involve the indole moiety binding to the peripheral anionic site of AChE, while other substituents like methoxy (B1213986) groups can interact with residues at the active site of BChE. karger.com The electronic properties conferred by the nitro and hydroxyl groups would be critical in defining these potential interactions.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. dntb.gov.uafrontiersin.org Structure-activity relationship (SAR) studies are therefore crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity for a wide range of pharmacological targets, including antiviral, anticancer, and antimicrobial applications. rsc.orgfrontiersin.orgmdpi.com

For example, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, SAR studies revealed that the linkage between the indole units significantly impacts activity. nih.gov A 6–6′ linkage was found to be optimal, while 5–5′, 5–6′, and 6–5′ linkages resulted in reduced potency. nih.gov In the context of α-glucosidase inhibitors, strategic substitution at the C5 position of the indole ring was shown to play a pivotal role in modulating biological activity by influencing π-stacking, electron density, and lipophilicity. mdpi.com Similarly, for antitubercular N-phenylindoles, SAR studies guided the modification of substituents to achieve potent compounds with MIC values in the nanomolar range. mdpi.comjohnshopkins.edu

Influence of Nitro and Hydroxyl Groups on Bioactivity

The specific placement of nitro (NO₂) and hydroxyl (OH) groups on the indole scaffold profoundly influences the compound's physicochemical properties and its interaction with biological targets.

The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density of the aromatic system. researchgate.net Its position on the indole ring is a critical determinant of biological activity. Studies on the mutagenic activity of various nitroindoles found that a nitro group at the C5 or C6 position generally resulted in measurable activity, whereas substitution at C4 or C7 led to weakly active or inactive compounds in that specific assay. nih.gov However, in other contexts, such as anticancer activity, 5-nitroindole scaffolds have been successfully used to design potent G-quadruplex binders. nih.gov The electron-withdrawing nature of the nitro group is also considered beneficial for enhancing the anti-tubercular activity of certain compound classes. mdpi.com

The hydroxyl group is an electron-donating group that can participate in hydrogen bonding, a key interaction for ligand-receptor binding. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring of indole is a feature of important biological molecules like the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov This group can increase the polarity of the molecule and often contributes to antioxidant properties. In the context of SAR, the introduction of hydroxyl groups can modulate cytotoxicity and receptor affinity. For instance, in one study on cytotoxic indole analogs, replacing a β-OH group with an α-OH group at a specific position caused a noteworthy increase in cytotoxicity. mdpi.com The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group in 4-Nitro-1H-indol-6-ol creates a unique electronic profile that can be exploited for specific biological targeting.

Derivatization Strategies for Enhanced Pharmacological Profiles

Another strategy, demonstrated with the closely related 5-nitroindole scaffold, involves the introduction of pyrrolidine (B122466) groups and subsequent Vilsmeier-Haack reactions to generate carbaldehyde intermediates. nih.gov These intermediates can then be readily conjugated with various substituted amines, creating a library of new compounds. nih.gov Such modifications have been shown to produce potent ligands for biological macromolecules, including G-quadruplex DNA, which is a target for anticancer therapies. nih.gov The derivatization of the indole core, particularly at the N1 position, has been found to play a significant role in improving binding to such targets. nih.gov

Furthermore, functionalization of the 6-hydroxy group on the indole ring is a viable strategy for creating diverse derivatives. acs.org Although demonstrated on a 1-tosyl-1H-indol-6-ol model, the methods are applicable. The hydroxy group can be converted into a triflate, which then serves as a reactive site for palladium-catalyzed coupling reactions with reagents like phenyl boronic acid or phenylacetylene, yielding 6-phenyl and 6-ethynylphenyl indoles, respectively. acs.org

Table 1: Derivatization Strategies for the Nitroindole Scaffold

| Strategy | Reagents/Reaction Type | Resulting Derivative Class | Potential Pharmacological Profile |

|---|---|---|---|

| Phosphonylation | Batcho–Leimgruber indole synthesis from (4-methyl-3,5-dinitrophenyl)phosphonates | (4-nitro-1H-indol-6-yl)phosphonates | Anti-HIV, Protein Kinase Inhibition researchgate.net |

| Amine Conjugation | Vilsmeier-Haack reaction followed by reductive amination with substituted amines | Pyrrolidine-substituted 5-nitroindole conjugates | Anticancer (c-Myc G-Quadruplex Binders) nih.gov |

Mechanisms of Action at the Molecular Level

A central mechanism for nitroaromatic compounds involves the reductive metabolism of the nitro group (ArNO₂). nih.gov This process is often a prerequisite for their biological activity, especially in hypoxic environments typical of tumors or anaerobic microbes. The initial step is a one-electron reduction of the nitro group, which forms a nitro radical-anion (ArNO₂•⁻). nih.govresearchgate.net This conversion is an obligate intermediate step in the metabolic pathway. nih.gov

The fate of this radical-anion is highly dependent on the presence of molecular oxygen. nih.gov

Aerobic Conditions: In the presence of oxygen, a phenomenon known as "futile metabolism" or a "futile cycle" occurs. nih.govresearchgate.net The newly formed nitro radical-anion transfers its extra electron to an oxygen molecule (O₂), regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical (O₂•⁻). nih.govnih.gov This process can lead to the generation of further reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress. nih.gov

Anaerobic/Hypoxic Conditions: In low-oxygen environments, the nitro radical-anion can undergo further reduction. This multi-step process involves the formation of a nitroso (ArNO) derivative, then a hydroxylamine (B1172632) (ArNHOH) derivative, and ultimately an amino (ArNH₂) group. nih.gov These highly reactive reductive metabolites, particularly the hydroxylamine, are often responsible for the ultimate biological damage. nih.gov

Computational studies on similar nitroaromatic heterocyclic compounds indicate that the unpaired electron in the radical anion is predominantly localized on the nitro group itself. researchgate.net One analysis showed that approximately 70% of the odd electron is localized over the nitro group, with the remainder delocalized across the aromatic ring system, which facilitates its reactivity. researchgate.net

Table 2: Bioreduction Pathway of Aromatic Nitro Group

| Step | Reactant | Product | Conditions | Significance |

|---|---|---|---|---|

| 1 | ArNO₂ | ArNO₂•⁻ (Nitro radical-anion) | Aerobic or Anaerobic | Obligate first step of activation nih.gov |

| 2a | ArNO₂•⁻ + O₂ | ArNO₂ + O₂•⁻ (Superoxide) | Aerobic | "Futile Cycle"; leads to ROS generation nih.govnih.gov |

| 2b | ArNO₂•⁻ | ArNO (Nitroso) | Anaerobic/Hypoxic | Further reduction to cytotoxic species nih.gov |

| 3 | ArNO | ArNHOH (Hydroxylamine) | Anaerobic/Hypoxic | Often the key metabolite for biological damage nih.gov |

While specific binding studies for the parent compound 4-Nitro-1H-indol-6-ol are not extensively detailed, research on its derivatives provides significant insight into its potential molecular targets. The indole scaffold is a well-established pharmacophore that, when appropriately functionalized, can achieve high-affinity binding to various biological macromolecules, including DNA and proteins. researchgate.netnih.gov

Derivatives of the related 5-nitroindole have been specifically designed as ligands for G-quadruplex (G4) DNA structures, particularly the c-Myc promoter G-quadruplex. nih.gov The antiproliferative effects of these compounds are attributed to the downregulation of the c-Myc oncogene at both the transcriptional and translational levels. nih.gov Studies indicate that the presence of the nitro group on the indole core is critical for this biological activity. nih.gov

In addition to nucleic acids, indole derivatives are widely developed as protein kinase inhibitors. nih.gov Various indole-2-carboxamides have demonstrated potent inhibitory activity against oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Furthermore, the introduction of a phosphonate (B1237965) group, as in the case of (4-nitro-1H-indol-6-yl)phosphonates, is a strategy aimed at targeting enzymes like protein kinases or viral proteins, with some phosphonylated indoles showing potential as anti-HIV agents. researchgate.net

Table 3: Molecular Targets of Nitroindole Derivatives

| Derivative Class | Molecular Target | Biological Macromolecule Type | Associated Therapeutic Area |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | c-Myc Promoter G-Quadruplex | DNA | Oncology nih.gov |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Protein (Kinase) | Oncology nih.gov |

Future Perspectives and Emerging Research Directions for 4 Nitro 1h Indol 6 Ol

Design and Synthesis of Next-Generation Nitroindole-Based Therapeutics

The future design of therapeutics based on the 4-Nitro-1H-indol-6-ol core is centered on creating derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Research into related nitroindole structures has demonstrated significant potential in areas such as oncology, highlighting promising avenues for exploration.

One key direction is the synthesis of phosphonic acid derivatives. A convenient method has been developed for creating (4-nitro-1H-indol-6-yl)phosphonates through the Batcho–Leimgruber indole (B1671886) synthesis protocol. researchgate.net This involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532), followed by a reductive cyclization of the resulting enamines to form the indole ring. researchgate.net This approach allows for the introduction of a phosphonate (B1237965) group, a known pharmacophore that can improve aqueous solubility and target interaction, particularly with enzymes or receptors that bind phosphorylated substrates.